molecular formula C18H14O B1582978 2-Phenoxybiphenyl CAS No. 6738-04-1

2-Phenoxybiphenyl

Cat. No. B1582978
CAS RN: 6738-04-1
M. Wt: 246.3 g/mol
InChI Key: UHJWZORSTYATLW-UHFFFAOYSA-N
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Description

2-Phenoxybiphenyl is a molecule with the chemical formula C18H14O . It has functional groups including two phenolic hydroxyl groups, one of which is at the 2-position . It is used in reactions that take place in solution .


Synthesis Analysis

While specific synthesis methods for 2-Phenoxybiphenyl were not found in the search results, it’s worth noting that phenol derivatives, such as 2-Phenoxybiphenyl, are often synthesized using various methods due to their high potential as building blocks for bioactive natural products and conducting polymers .


Molecular Structure Analysis

The molecular structure of 2-Phenoxybiphenyl consists of a phenol group attached to a biphenyl group . The molecular weight is 246.3 g/mol .


Physical And Chemical Properties Analysis

2-Phenoxybiphenyl has a melting point of 47 °C and a flash point of 113 °C . It is stored at temperatures between 10°C and 25°C .

Scientific Research Applications

1. Synthesis and Functionalization

2-Phenoxybiphenyl derivatives, such as 2-(Phenylthio)phenols, have been synthesized using various methods. For instance, one study demonstrated their synthesis from simple phenols and aromatic halides, employing a copper(I)-catalyzed C-S coupling/C-H functionalization process (Xu et al., 2010). These synthesized compounds have potential applications in organic synthesis and chemical engineering.

2. Enzymatic Modification for Antioxidant Production

Enzymatic modifications of 2-Phenoxybiphenyl derivatives have been explored for producing antioxidants. For example, altering 2‐Hydroxybiphenyl 3‐Monooxygenase's regioselectivity led to the production of a new antioxidant, 3,4‐dihydroxybiphenyl, comparable to known antioxidants like piceatannol (Bregman-Cohen et al., 2018).

3. Environmental Monitoring and Remediation

2-Phenoxybiphenyl and its derivatives have been studied in the context of environmental pollution and remediation. A voltammetric sensor was developed for determining 2-phenylphenol, a water pollutant, indicating its importance in environmental monitoring (Karimi-Maleh et al., 2019). Photocatalytic degradation methods using catalysts like TiO2 and ZnO have been employed for the degradation of 2-phenylphenol in aqueous solutions (Khodja et al., 2001).

4. Molecular and Structural Analysis

Studies on molecular and structural aspects of 2-Phenoxybiphenyl derivatives have provided insights into their physical and chemical properties. Research on 2,2'-biphenol, for instance, explored its atropisomerism and molecular structure using millimeter wave absorption free jet spectroscopy (Ottaviani et al., 2004).

5. Bioremediation and Environmental Safety

The role of enzymes in the bioremediation of phenolic compounds, including 2-Phenoxybiphenyl derivatives, has been studied. For example, the laccase enzyme from Fusarium incarnatum was used in a reverse micelles system for the biodegradation of Bisphenol A, demonstrating the potential of biological methods for the removal of environmental pollutants (Chhaya & Gupte, 2013).

6. Pharmacological Research

While keeping in mind the exclusion of drug use and dosage information, research on phenolic compounds including 2-Phenoxybiphenyl derivatives has been conducted to explore their pharmacological properties. For instance, new phenolic compounds isolated from Eucommia ulmoides leaves showed anti-inflammatory activities, highlighting the medicinal potential of these compounds (Ren et al., 2021).

Safety And Hazards

While specific safety data for 2-Phenoxybiphenyl was not found in the search results, it’s important to handle all chemicals with appropriate safety precautions. Always refer to the safety data sheet (SDS) for the specific chemical .

properties

IUPAC Name

1-phenoxy-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJWZORSTYATLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891183
Record name 2-Biphenylyl phenyl ether
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Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxybiphenyl

CAS RN

6738-04-1, 28984-89-6
Record name 2-Phenoxy-1,1′-biphenyl
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Record name 2-Biphenylyl phenyl ether
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Record name 1,1'-Biphenyl, phenoxy-
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Record name Phenoxy-2-diphenyl
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Record name 1,1'-Biphenyl, phenoxy-
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Record name 2-Biphenylyl phenyl ether
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Record name 2-phenoxy-1,1'-biphenyl
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Record name 2-BIPHENYLYL PHENYL ETHER
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